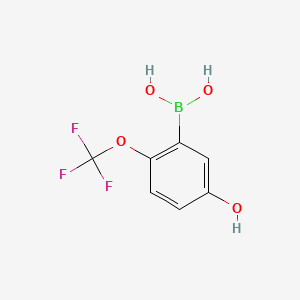

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-hydroxy-2-(trifluoromethoxy)benzene.

Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Continuous Flow Chemistry: In some cases, continuous flow reactors are used to enhance reaction efficiency and safety.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Quinones: Formed through oxidation of the hydroxyl group.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid

- 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid

- 5-Hydroxy-2-(difluoromethoxy)phenylboronic acid

Uniqueness

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is unique due to its trifluoromethoxy group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it provides high yields and selectivity.

Activité Biologique

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid (CAS No. 1217500-69-0) is a boronic acid derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the realm of enzyme inhibition and cellular signaling pathways.

- Inhibition of Kinases : This compound is known to inhibit receptor-interacting protein kinase 1 (RIPK1), a critical regulator in necroptosis—a form of programmed cell death. By inhibiting RIPK1, it prevents downstream signaling that leads to inflammation and cell death.

- Modulation of Signaling Pathways : The compound also affects the TYK2/JAK1 pathway, which is involved in various inflammatory responses. Its inhibition results in significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

The biochemical properties of this compound contribute to its biological activity:

- Solubility : It exhibits good solubility in polar solvents, enhancing its bioavailability for cellular uptake.

- Stability : Studies indicate that the compound maintains its inhibitory activity over extended periods, suggesting potential for sustained therapeutic use.

3.1 Antimicrobial Activity

Research indicates that related phenylboronic acid derivatives exhibit moderate antibacterial and antifungal activities. For instance:

- Against Bacteria : The compound shows effectiveness against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating stronger activity than some established antibiotics like Tavaborole .

- Against Fungi : It has demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with complete inhibition observed at higher concentrations .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | <100 | Moderate |

| Bacillus cereus | <50 | Stronger than Tavaborole |

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

3.2 Cellular Effects

In vitro studies have shown that this compound can exert anti-necroptotic effects in human histiocytic lymphoma cells (U937). The compound's ability to inhibit RIPK1 leads to reduced necroptosis, which is crucial for developing therapies targeting inflammatory conditions and certain cancers.

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation and improved survival rates, indicating its potential as an anti-inflammatory agent.

- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells, which could be beneficial in developing targeted cancer therapies .

5. Conclusion

This compound presents promising biological activity through its mechanisms of action involving kinase inhibition and modulation of inflammatory pathways. Its antimicrobial properties further enhance its potential as a therapeutic agent. Ongoing research will likely elucidate more about its efficacy and applications in clinical settings.

Propriétés

IUPAC Name |

[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHOVJTALGZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675080 | |

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-69-0 | |

| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.